molecular formula C23H46O10S B14039527 HS-PEG8-CH2CH2COOtBu

HS-PEG8-CH2CH2COOtBu

Cat. No.: B14039527
M. Wt: 514.7 g/mol
InChI Key: GHOVTXVIDTXZOD-UHFFFAOYSA-N
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Description

HS-PEG8-CH2CH2COOtBu is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is a colorless liquid with the molecular formula C23H46O10S and a molecular weight of 514.67 . This compound is commonly used in various biomedical applications due to its unique properties, such as water solubility, biocompatibility, and ability to form stable conjugates with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HS-PEG8-CH2CH2COOtBu typically involves the reaction of a PEG derivative with a thiol group and a tert-butyl ester. The thiol group reacts with maleimide, OPSS, vinylsulfone, and transition metal surfaces to form conjugates. The carboxyl group is protected by the tert-butyl group, which can be removed under acidic conditions to yield the free carboxylic acid .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process includes purification steps to ensure high purity and quality of the final product. The compound is stored at -18°C to avoid degradation and maintain its stability .

Chemical Reactions Analysis

Types of Reactions

HS-PEG8-CH2CH2COOtBu undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and acidic conditions for hydrolysis of the tert-butyl ester.

Major Products Formed

The major products formed from these reactions include disulfides from oxidation, thiol groups from reduction, and free carboxylic acids from hydrolysis.

Scientific Research Applications

HS-PEG8-CH2CH2COOtBu has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and conjugates.

    Biology: Employed in the modification of biomolecules for improved stability and solubility.

    Medicine: Utilized in drug delivery systems to enhance the bioavailability and efficacy of therapeutic agents.

    Industry: Applied in the production of biocompatible materials and coatings

Mechanism of Action

The mechanism of action of HS-PEG8-CH2CH2COOtBu involves its ability to form stable conjugates with other molecules through its thiol and carboxyl groups. The thiol group can react with maleimide, OPSS, and vinylsulfone groups, while the carboxyl group can form amide bonds with amine groups. These reactions enable the compound to modify and stabilize biomolecules, enhancing their properties and functionality .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H46O10S

Molecular Weight

514.7 g/mol

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C23H46O10S/c1-23(2,3)33-22(24)4-5-25-6-7-26-8-9-27-10-11-28-12-13-29-14-15-30-16-17-31-18-19-32-20-21-34/h34H,4-21H2,1-3H3

InChI Key

GHOVTXVIDTXZOD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCS

Origin of Product

United States

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